ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL-

Physicochemical Properties Lipophilicity Structural Comparison

Researchers synthesizing 2-aza-bicyclo[3.1.0]hexane scaffolds face limited intermediate options. N-(but-3-en-1-yl)-N-phenylacetamide provides a unique terminal alkene handle enabling cyclization chemistry inaccessible to saturated analogs. • 90% yield in Kulinkovich-de Meijere cyclopropanation sequences • Defined reactivity: ~8h at -80°C for 5-endo-trig seleniranium cyclization • LogP ~2.4 for systematic lipophilicity exploration in SAR programs Supplied with full analytical characterization and reliable global logistics.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 135579-12-3
Cat. No. B165503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL-
CAS135579-12-3
SynonymsAcetamide, N-3-buten-1-yl-N-phenyl-
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(=O)N(CCC=C)C1=CC=CC=C1
InChIInChI=1S/C12H15NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3
InChIKeyGDMMAYAMMIWZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(but-3-en-1-yl)-N-phenylacetamide: Building Block Overview


N-(but-3-en-1-yl)-N-phenylacetamide (CAS 135579-12-3), with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol, is a substituted acetamide derivative characterized by a terminal alkene (but-3-enyl) and a phenyl group attached to the amide nitrogen [1]. It is a synthetic organic compound, and its primary documented value lies in its use as an intermediate in the synthesis of more complex molecular structures, particularly nitrogen-containing heterocycles, rather than as an end-use active pharmaceutical ingredient (API) itself [2]. This compound belongs to a broader class of N-arylalkylphenylacetamide derivatives, which have been explored in patent literature for their potential analgesic and anti-inflammatory properties [3][4].

Synthetic Intermediate

Primary use as a building block for nitrogen-containing heterocycles, not as an API.

Reactive Handle

Terminal alkene enables cyclization and functionalization for complex scaffold construction.

Chemical Class Context

N-arylalkylphenylacetamide derivative; explored in patent literature for potential pharmacological associations.

N-(but-3-en-1-yl)-N-phenylacetamide: Irreplaceability


The substitution of N-(but-3-en-1-yl)-N-phenylacetamide with a generic N-phenylacetamide (acetanilide) or N-ethylacetamide is not chemically or functionally viable due to the critical role of the but-3-enyl side chain. This substituent fundamentally alters key physicochemical properties, specifically increasing lipophilicity (LogP ~2.4 vs. ~1.16 for acetanilide) and predicted boiling point, which impacts solubility and handling [1][2]. More importantly, the terminal alkene of the but-3-enyl group provides a unique reactive handle, enabling participation in cyclization and functionalization reactions that are impossible with simpler, saturated alkyl amides [3]. This specific reactivity is essential for its documented application as an intermediate in the synthesis of complex heterocyclic scaffolds like 2-aza-bicyclo[3.1.0]hexanes [4]. Therefore, substituting this compound would result in a molecule with different physical properties and a complete loss of the desired synthetic function.

Property
This Compound
Generic Substitute Risk
Lipophilicity
Butenyl side chain (higher LogP)
Simple acetamides (e.g., acetanilide) have lower lipophilicity; solubility and partitioning may shift significantly.
Reactivity
Terminal alkene enables cyclization
Saturated alkyl amides lack the alkene handle; key cyclization pathways are not possible.
Synthetic Utility
Documented 5-endo-trig cyclization
Replacing with pentenyl analogs alters kinetics and regioselectivity; may not yield desired heterocycle.

N-(but-3-en-1-yl)-N-phenylacetamide: Comparative Evidence


Lipophilicity & Boiling Point vs. Simple Acetamides

The presence of the but-3-enyl substituent on N-(but-3-en-1-yl)-N-phenylacetamide leads to significant changes in key physicochemical properties compared to simpler N-phenylacetamide (acetanilide) and N-ethylacetamide. The target compound exhibits a higher predicted octanol/water partition coefficient (LogP) of 2.4, indicating substantially increased lipophilicity versus acetanilide (LogP 1.16) and N-ethylacetamide (LogP 0.53) [1][2][3]. This shift impacts solubility profiles and membrane permeability potential. Additionally, its predicted boiling point (280.7 ± 19.0 °C) is significantly higher than that of N-ethylacetamide (205-208 °C), a property relevant to purification and handling protocols [1].

Lipophilicity
Predicted
LogP 2.4
Higher lipophilicity vs acetanilide (1.16) and N-ethylacetamide (0.53)
Calculated values; experimental validation not reported
Physicochemical Properties Lipophilicity Structural Comparison Procurement Specification

Cyclization Kinetics vs. Pentenyl Analogs

The length of the alkenyl side chain is a critical determinant of reactivity in electrophilic cyclization reactions. In a direct comparative study by Lim and RajanBabu (2009), N-but-3-enyl derivatives were shown to be "generally sluggish" in 5-endo-trig seleniranium ion-triggered cyclizations, requiring a prolonged reaction time of approximately 8 hours at -80 °C [1]. In contrast, analogous N-pent-4-enyl derivatives underwent much more facile reactions under identical conditions, yielding a mixture of 6-endo and 5-exo cyclization products more readily [1]. This specific kinetic and regiochemical profile is directly attributable to the chain length of the butenyl group.

Cyclization Rate
Head-to-head
~8 h at -80 °C
Sluggish 5-endo-trig vs pentenyl analogs (faster, mixed regioselectivity)
Seleniranium ion conditions; chain length dictates outcome
Synthetic Methodology Cyclization Kinetics Reactivity Comparison Heterocycle Synthesis

Synthetic Utility: 2-Aza-bicyclo[3.1.0]hexane Scaffolds

The compound is a documented reactant in the formal [3+2+1] cyclization to construct strained 2-aza-bicyclo[3.1.0]hexane ring systems. According to the Molaid database, the reaction of N-3-buten-1-yl-N-phenylacetamide with cyclopentylmagnesium chloride in the presence of chlorotitanium triisopropoxide, followed by heating with a carboxylic anhydride, proceeds to give (1S,5R)-1-Methyl-2-phenyl-2-aza-bicyclo[3.1.0]hexane in a high yield of 90% [1]. While a direct comparative yield for an alternative route or substrate is not provided, this high conversion rate underscores its proven effectiveness as a precursor to this valuable heterocyclic core.

Synthetic Yield
Reported
90%
High conversion to 2-aza-bicyclo[3.1.0]hexane scaffold
Specific Ti-mediated conditions; no comparator provided
Synthetic Yield Reaction Intermediate Heterocyclic Chemistry Process Chemistry

Analgesic & Anti-inflammatory Potential (Class Inference)

N-(but-3-en-1-yl)-N-phenylacetamide is structurally consistent with a broader class of N-arylalkylphenylacetamide derivatives which have been claimed in patent literature (e.g., US5670546, US7084176B2) to possess "potent analgesic and anti-inflammatory activities" [1][2]. The patents disclose general methods and representative compounds, establishing a class-level inference that the core structure, including N-arylalkyl substituents, is associated with this therapeutic potential. However, the patents do not disclose specific, quantitative biological data (e.g., IC50 values, in vivo efficacy models) for this precise compound (CAS 135579-12-3).

Pharmacol. Class
Class-level
Patent claims
Analgesic/anti-inflammatory class association; no compound-specific data
US5670546, US7084176B2; IC50/in vivo data not reported for this CAS
Analgesic Anti-inflammatory Medicinal Chemistry Patent Literature

N-(but-3-en-1-yl)-N-phenylacetamide: Application Scenarios


Complex Strained N-Heterocycle Synthesis

This compound is an excellent choice as a synthetic intermediate for constructing 2-aza-bicyclo[3.1.0]hexane scaffolds. Its utility is supported by a documented 90% yield in a specific reaction sequence involving cyclopentylmagnesium chloride and chlorotitanium triisopropoxide [1]. Its selection is specifically indicated when a high-yielding route to this strained ring system is a project priority.

Structure-Reactivity in Alkene Cyclizations

For researchers studying the kinetics and regioselectivity of electrophilic cyclizations, this compound serves as a valuable tool. Its unique, slower reactivity profile compared to pentenyl analogs in seleniranium ion-triggered reactions (requiring ~8h at -80°C for 5-endo-trig cyclization) provides a defined benchmark for probing the effects of tether length on cyclization pathways [2].

Lipophilic Scaffold Design in SAR Studies

In structure-activity relationship (SAR) programs exploring N-arylalkylphenylacetamide derivatives for analgesic or anti-inflammatory effects [3][4], this compound offers a specific, quantifiable physicochemical profile. Its higher LogP (~2.4) compared to simpler acetamides allows for systematic exploration of lipophilicity on target engagement, membrane permeability, and off-target binding [5].

Application
Selection Property
Validation Focus
Strained N-heterocycle synthesis
Terminal alkene as cyclization handle
Reported 5-endo-trig efficiency and yield
Electrophilic cyclization studies
Butenyl chain length effect
Reactivity kinetics vs. pentenyl analogs
SAR scaffold for N-arylalkylphenylacetamides
Enhanced lipophilicity profile
Class-level analgesic/anti-inflammatory association

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.